molecular formula C17H14N2O3 B2957428 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-methylphenyl)acetamide CAS No. 303045-61-6

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-methylphenyl)acetamide

Cat. No.: B2957428
CAS No.: 303045-61-6
M. Wt: 294.31
InChI Key: CNXHJMUPFQGFGQ-UHFFFAOYSA-N
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Description

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-methylphenyl)acetamide is a synthetic isatin derivative developed for anticancer research. Isatin (1H-indole-2,3-dione) is an endogenous compound recognized as a versatile scaffold in medicinal chemistry, with its derivatives demonstrating a range of biological activities including significant cytotoxic and anticancer properties . This acetamide derivative is part of a class of compounds specifically designed and synthesized to evaluate their potency against various human cancer cell lines. Research on closely related structural analogs has shown that ortho-substitutions on the N-phenyl ring, such as a methyl group in the ortho position, contribute to enhanced cytotoxic activity . One study identified that 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamide, a compound with an ortho-isopropyl group, was the most active against a panel of cell lines including MCF7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) . The mechanism of action for this class of compounds is an active area of investigation, but it is believed that the core isatin structure can interact with multiple biological targets, potentially leading to the disruption of cell proliferation and the induction of apoptosis in malignant cells. Researchers value this compound for exploring structure-activity relationships (SAR), particularly how lipophilicity and substituent positions on the phenyl ring influence biological activity and selectivity . It is supplied as a high-purity compound for use in biochemical and cell-based assays. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(2,3-dioxoindol-1-yl)-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-11-6-2-4-8-13(11)18-15(20)10-19-14-9-5-3-7-12(14)16(21)17(19)22/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXHJMUPFQGFGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction starting with isatin, a key precursor. The general synthetic route involves the reaction of isatin with 2-methyl aniline under acidic conditions to form the desired product. The reaction typically requires a catalyst, such as hydrochloric acid, and is conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to achieve high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the production of pharmaceutical-grade material.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted indoles or acetamides.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It has been investigated for its cytotoxic properties against cancer cells.

  • Medicine: Potential use in the development of new pharmaceuticals, particularly as an anticancer agent.

  • Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. Its mechanism of action involves binding to cellular receptors and enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

Key Trends:

Electron-Withdrawing Groups : Halogens (Br, Cl) at the 5/6/7 positions of the isatin ring significantly boost cytotoxicity, as seen in compound 6b (IC₅₀ = 1.5 µM) .

Lipophilicity : Bromine and nitro groups increase logP values, enhancing cellular uptake. For example, 6b has a logP ~3.5 compared to the target compound’s ~2.8 .

Phenyl Ring Modifications : Para-substitutions (e.g., nitro in 6b ) outperform ortho/meta positions due to reduced steric hindrance and improved target binding.

Isoindole-Based Analogues

Compounds like N-(2-methyl-1,3-dioxo-isoindol-5-yl)acetamide (MW 218.07) replace the indole core with isoindole, altering hydrogen-bonding patterns and solubility (PSA = 66.48 vs. 74.3 for the target compound) . These derivatives exhibit reduced cytotoxicity, likely due to diminished π-π stacking with biological targets.

Non-Cytotoxic Derivatives

Mechanistic and Structural Insights

Hydrogen-Bonding and Crystal Packing

The isatin core’s carbonyl groups participate in strong hydrogen bonds (e.g., N–H···O and C=O···H–N interactions), stabilizing crystal structures and influencing solubility . Derivatives with bulky substituents (e.g., 6b ) exhibit disrupted packing, enhancing dissolution rates and bioavailability .

QSAR Findings

  • Electron-withdrawing groups on the isatin ring increase electrophilicity, promoting interactions with cysteine residues in target proteins.
  • Lipophilicity (clogP >3) correlates with improved blood-brain barrier penetration in preclinical models .

Biological Activity

The compound 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-methylphenyl)acetamide is a derivative of indole and has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential, supported by relevant data and case studies.

  • Molecular Formula : C17H16N2O3
  • Molecular Weight : 300.32 g/mol
  • CAS Number : 301819-40-9
  • Structure : The compound features an indole core with two carbonyl groups and an acetamide side chain.

Synthesis

The synthesis of this compound typically involves the reaction of isatin derivatives with acetamides under specific conditions. Research indicates that variations in substituents on the phenyl ring can significantly influence the biological activity of the resulting compounds .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound. In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported IC50 values indicating significant growth inhibition in HeLa (cervical cancer), A375 (melanoma), and HCT116 (colon cancer) cell lines .

Cell Line IC50 (µM)
HeLa1.7
A3750.87
HCT1160.55

The mechanism through which this compound exerts its cytotoxic effects is believed to involve apoptosis induction and cell cycle arrest. It may act by inhibiting key signaling pathways associated with cancer cell proliferation and survival .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. The structure appears to enhance its interaction with microbial targets, leading to effective inhibition of growth .

Study 1: Cytotoxicity Evaluation

A recent study evaluated the cytotoxic activity of several derivatives of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(substituted phenyl)acetamides. Among these, the compound with a 2-methylphenyl substituent exhibited the highest potency against tested cancer cell lines .

Study 2: Structure-Activity Relationship (SAR)

Research focusing on the structure-activity relationship highlighted that modifications on the phenyl ring significantly impacted biological activity. The presence of electron-donating or withdrawing groups influenced both potency and selectivity towards cancer cells .

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